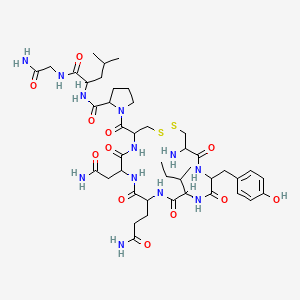

Oxtocin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-butan-2-yl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H66N12O12S2/c1-5-22(4)35-42(66)49-26(12-13-32(45)57)38(62)51-29(17-33(46)58)39(63)53-30(20-69-68-19-25(44)36(60)50-28(40(64)54-35)16-23-8-10-24(56)11-9-23)43(67)55-14-6-7-31(55)41(65)52-27(15-21(2)3)37(61)48-18-34(47)59/h8-11,21-22,25-31,35,56H,5-7,12-20,44H2,1-4H3,(H2,45,57)(H2,46,58)(H2,47,59)(H,48,61)(H,49,66)(H,50,60)(H,51,62)(H,52,65)(H,53,63)(H,54,64) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNOPRXBHLZRZKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H66N12O12S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1007.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Journey of a Molecule: A Technical History of Oxytocin's Discovery and Synthesis

An in-depth guide for researchers, scientists, and drug development professionals on the pivotal moments and methodologies that brought the nonapeptide oxytocin (B344502) from initial observation to chemical synthesis and beyond.

Introduction

Oxytocin, a nine-amino-acid peptide hormone, is renowned for its crucial roles in parturition and lactation.[1][2] Beyond these classical functions, it is a key neuromodulator in the central nervous system, influencing social bonding, maternal behavior, and various other physiological processes. This technical guide provides a comprehensive historical account of the discovery and synthesis of oxytocin, detailing the experimental protocols that were foundational to its characterization and eventual production. For the intended audience of researchers and drug development professionals, this document summarizes key quantitative data and presents detailed methodologies and signaling pathways to serve as a valuable reference.

The Dawn of Discovery: From Uterine Contractions to Milk Ejection

The story of oxytocin begins in the early 20th century with the observation of the physiological effects of posterior pituitary extracts.

In 1906, British pharmacologist Sir Henry Hallett Dale first described the uterine-contracting properties of an extract from the posterior pituitary gland.[3] This seminal observation was followed by the work of Ott and Scott in 1910 and Schafer and Mackenzie in 1911, who independently described the milk ejection (galactogogic) properties of the same extract.[3] These early studies laid the groundwork for understanding the dual physiological roles of what would later be identified as oxytocin.

Experimental Protocol: The Uterine Contraction Bioassay (Based on Dale's Era Observations)

The early bioassays for oxytocin's uterotonic activity were foundational to its discovery. While precise protocols from the early 1900s are not extensively detailed, the principles are well-established and have been refined over time. The following is a generalized protocol based on the well-established rat uterus bioassay.

Objective: To measure the contractile response of uterine tissue to a test substance.

Apparatus:

-

Organ bath (e.g., Magnus apparatus) with a temperature-controlled water jacket (maintained at 32°C).[1]

-

Aeration tube for oxygenating the physiological salt solution.[1]

-

Isotonic transducer and recording device (e.g., kymograph) to measure and record muscle contractions.[4]

-

Dissection tools.

Materials:

-

Female albino rat (120-200g), typically pre-treated with an estrogen (e.g., estradiol (B170435) benzoate, 100 µg, injected 18-24 hours prior to the experiment to sensitize the uterus).[1]

-

Physiological salt solution (e.g., De Jalon's solution).[4][5]

-

Standard oxytocin solution and test samples.

Procedure:

-

Animal Preparation: A female rat in the proestrus or estrus stage (confirmed by vaginal smear) is euthanized.[1]

-

Tissue Isolation: The abdomen is opened, and the uterine horns are carefully dissected and placed in a petri dish containing chilled physiological salt solution.[4]

-

Tissue Mounting: One uterine horn is suspended in the organ bath containing the physiological salt solution, which is continuously aerated with a mixture of 95% O2 and 5% CO2 and maintained at 32°C.[1] The lower end of the tissue is attached to a fixed point, and the upper end is connected to the isotonic transducer.

-

Equilibration: The tissue is allowed to equilibrate for at least 30-45 minutes, with the solution being changed every 15 minutes.[4]

-

Dose-Response Measurement:

-

A dose of the standard oxytocin solution is added to the bath, and the resulting contraction is recorded for a set period (e.g., 30-60 seconds).[4]

-

The tissue is then washed repeatedly with fresh physiological salt solution until it returns to its baseline resting state.[4]

-

This process is repeated with increasing doses of the standard solution to establish a dose-response curve.

-

The same procedure is then followed for the test sample.

-

-

Data Analysis: The magnitude of the contractions is measured, and the potency of the test sample is determined by comparing its dose-response curve to that of the standard.

Isolation and Structure Elucidation: Unveiling the Molecule

By the 1920s, it was clear that the posterior pituitary extracts contained at least two active principles: one responsible for uterine contraction and milk ejection (oxytocin) and another for blood pressure elevation (vasopressin). The separation and purification of these hormones was a significant challenge.

In 1952, the molecular structure of oxytocin was determined.[3] American biochemist Vincent du Vigneaud and his team were at the forefront of this research. They employed techniques like electrophoresis and chromatography to isolate and purify oxytocin from bovine pituitary glands.[3] Through meticulous chemical degradation and analysis, they identified its amino acid sequence, revealing it to be a nonapeptide with a disulfide bridge between two cysteine residues.[3][6] This was the first polypeptide hormone to be sequenced.

Experimental Workflow: Isolation and Purification of Oxytocin

The following is a generalized workflow representing the techniques used for the isolation and purification of oxytocin in the mid-20th century.

Caption: Workflow for the isolation and purification of oxytocin.

Experimental Protocol: Countercurrent Distribution for Purification

Countercurrent distribution was a key technique used by du Vigneaud for the purification of oxytocin. This method separates compounds based on their differential partitioning between two immiscible liquid phases.

Objective: To separate oxytocin from other peptides and impurities.

Apparatus: A series of interconnected separatory funnels or a specialized countercurrent distribution apparatus (Craig apparatus).

Procedure:

-

Solvent System Selection: A suitable two-phase solvent system is chosen where oxytocin has a favorable partition coefficient.

-

Initial Distribution: The crude oxytocin extract is dissolved in a small volume of the lower phase and placed in the first tube of the apparatus, which also contains the upper phase. The tube is shaken to allow for partitioning of the solutes between the two phases and then allowed to settle.

-

Transfer: The upper phase is transferred to the next tube, which contains fresh lower phase. Fresh upper phase is added to the first tube.

-

Repetitive Extraction: Both tubes are shaken and allowed to settle. The upper phases are then transferred to the subsequent tubes in the series, while fresh upper phase is introduced to the first tube.

-

Elution: This process of partitioning and transfer is repeated for hundreds of cycles.

-

Analysis: The concentration of the solute in each tube is then determined, and a plot of concentration versus tube number reveals the distribution of the different components of the original mixture. Oxytocin will be concentrated in the tubes corresponding to its partition coefficient.

The Landmark Synthesis: A New Era in Peptide Chemistry

In 1953, Vincent du Vigneaud and his team achieved the first chemical synthesis of a polypeptide hormone, oxytocin.[3][7] This monumental achievement, for which du Vigneaud was awarded the Nobel Prize in Chemistry in 1955, opened the door for the synthesis of other peptide hormones and laid the foundation for the field of peptide chemistry.

The synthesis was a multi-step process involving the protection of reactive side chains, the stepwise coupling of amino acids, and the final deprotection and formation of the critical disulfide bridge.

Experimental Workflow: du Vigneaud's Solution-Phase Synthesis of Oxytocin

Caption: Workflow of du Vigneaud's pioneering solution-phase synthesis of oxytocin.

Experimental Protocol: Key Steps in du Vigneaud's Synthesis

Objective: To chemically synthesize the nonapeptide oxytocin.

Key Reagents and Techniques:

-

Amino Acid Protection: Protecting groups were used to prevent unwanted side reactions. For example, the sulfhydryl group of cysteine was protected with a benzyl (B1604629) group, and the amino groups were protected with a carbobenzoxy group.

-

Peptide Coupling: The protected amino acids were coupled in a stepwise manner.

-

Deprotection and Cyclization:

-

The fully protected nonapeptide was dissolved in liquid ammonia.

-

Sodium metal was added to the solution to reductively cleave the benzyl protecting groups from the cysteine residues and the carbobenzoxy group from the N-terminus.[8]

-

After removal of the ammonia, the resulting linear nonapeptide with free sulfhydryl groups was dissolved in a dilute aqueous solution.

-

Air was bubbled through the solution to facilitate the oxidation of the sulfhydryl groups, leading to the formation of the intramolecular disulfide bridge and the cyclization of the peptide.[9]

-

-

Purification: The synthetic oxytocin was purified using countercurrent distribution.[8]

Modern Approaches: Solid-Phase Peptide Synthesis (SPPS)

While du Vigneaud's solution-phase synthesis was groundbreaking, it was a laborious process. The development of solid-phase peptide synthesis (SPPS) by Robert Bruce Merrifield revolutionized the field. In SPPS, the peptide is assembled on a solid resin support, which simplifies the purification process at each step.

Experimental Workflow: Solid-Phase Synthesis of Oxytocin

Caption: General workflow for the solid-phase synthesis of oxytocin.

Experimental Protocol: Fmoc-Based Solid-Phase Synthesis of Oxytocin

Objective: To synthesize oxytocin using Fmoc-based solid-phase chemistry.

Materials:

-

Resin: Rink Amide resin is commonly used to obtain the C-terminal amide.[10]

-

Protected Amino Acids: Fmoc-protected amino acids with appropriate side-chain protecting groups.

-

Coupling Reagents: A variety of coupling reagents can be used, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or DIC (N,N'-diisopropylcarbodiimide) with an additive like HOBt (1-hydroxybenzotriazole).[10][11]

-

Deprotection Reagent: A solution of piperidine (B6355638) in a solvent like DMF (dimethylformamide) is used to remove the Fmoc protecting group.

-

Cleavage Cocktail: Typically a mixture of trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane) to remove the peptide from the resin and cleave the side-chain protecting groups.[12]

-

Oxidizing Agent for Cyclization: Iodine in a suitable solvent is often used for on-resin cyclization.[10][13]

Procedure:

-

Resin Swelling: The resin is swollen in a suitable solvent (e.g., DMF).

-

First Amino Acid Coupling: The C-terminal Fmoc-protected amino acid is coupled to the resin.

-

Iterative Cycles of Deprotection and Coupling:

-

Fmoc Deprotection: The Fmoc group is removed with the piperidine solution.

-

Washing: The resin is washed thoroughly to remove excess reagents.

-

Amino Acid Coupling: The next Fmoc-protected amino acid is activated with the coupling reagent and added to the resin to form the peptide bond.

-

Washing: The resin is washed again.

-

This cycle is repeated until the full-length linear peptide is assembled.

-

-

On-Resin Cyclization: The protecting groups on the cysteine side chains are selectively removed, and an oxidizing agent (e.g., iodine) is added to facilitate the formation of the disulfide bridge while the peptide is still attached to the resin.

-

Cleavage and Deprotection: The peptide is cleaved from the resin, and all remaining side-chain protecting groups are removed using the cleavage cocktail.

-

Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilization: The purified oxytocin is lyophilized to obtain a stable powder.

Quantitative Data on Oxytocin Synthesis

| Synthesis Method | Key Characteristics | Reported Yield | Reported Purity | Reference |

| du Vigneaud's Solution-Phase Synthesis | First synthesis of a polypeptide hormone; multi-step, laborious process. | Not explicitly quantified in a single percentage in available abstracts, but sufficient for biological testing. | High, as confirmed by bioassays and chemical analysis showing identity with the natural hormone. | [3][8] |

| Improved Fmoc Solid-Phase Synthesis | On-resin cyclization with iodine; use of piperazine (B1678402) for Fmoc removal. | 85% (crude) | 92% (crude), 99.3% (after purification) | [10] |

| Solid-Phase Synthesis with Polystyrene-1%-crosslinked resin | Use of specific resin for improved yield of the protected linear peptide. | 73-95% (protected linear peptide); 49-54% (final product after cyclization) | Homogeneous after two purification steps. | [13] |

Oxytocin Signaling Pathway

Oxytocin exerts its physiological effects by binding to the oxytocin receptor (OTR), a G protein-coupled receptor (GPCR). The primary signaling cascade initiated by oxytocin binding involves the Gq alpha subunit and the activation of phospholipase C.

Diagram of the Oxytocin Signaling Pathway

References

- 1. pharmacyconcepts.in [pharmacyconcepts.in]

- 2. Bioassay of oxytocin | PPTX [slideshare.net]

- 3. Du Vigneaud Synthesizes the First Peptide Hormone | Research Starters | EBSCO Research [ebsco.com]

- 4. rjptsimlab.com [rjptsimlab.com]

- 5. Expt. 5 Bioassay of oxytocin using rat uterine horn by interpolation method | PPTX [slideshare.net]

- 6. The sequence of amino acids in oxytocin, with a proposal for the structure of oxytocin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. nobelprize.org [nobelprize.org]

- 9. biographicalmemoirs.org [biographicalmemoirs.org]

- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 11. peptide.com [peptide.com]

- 12. jasco.hu [jasco.hu]

- 13. Synthesis of oxytocin using iodine for oxidative cyclization and silica gel adsorption chromatography for purification - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Oxytocin Receptor (OXTR) Gene Expression and Regulation

Audience: Researchers, scientists, and drug development professionals.

Introduction

The oxytocin (B344502) receptor (OXTR), a class I G-protein coupled receptor, is the primary mediator of the physiological and behavioral effects of the neuropeptide oxytocin.[1] Encoded by the OXTR gene, this receptor is pivotal in a myriad of processes, including uterine contractions during parturition, lactation, social recognition, pair bonding, and anxiety modulation.[1] Given its central role in both peripheral and central nervous system functions, understanding the intricate mechanisms governing OXTR gene expression and regulation is of paramount importance for the development of novel therapeutics targeting social and neuropsychiatric disorders.

This technical guide provides a comprehensive overview of the current knowledge on OXTR gene expression, its transcriptional, epigenetic, and post-transcriptional regulation, and the downstream signaling cascades it initiates. Detailed experimental protocols for key analytical techniques are also provided to facilitate further research in this field.

OXTR Gene and Protein Structure

The human OXTR gene is located on chromosome 3p25.3. It is a protein-coding gene that gives rise to a 7-transmembrane domain receptor. The receptor protein's activity is mediated by G proteins, which in turn activate a phosphatidylinositol-calcium second messenger system.

OXTR Expression Patterns

OXTR expression is widespread but meticulously controlled across various tissues. Its presence is well-documented in the uterus, mammary glands, and throughout the central nervous system. The differential expression of OXTR is crucial for its diverse functions. For instance, a dramatic upregulation of OXTR in the myometrium is essential for the initiation of labor.

Quantitative mRNA Expression Data

The following tables summarize the relative mRNA expression levels of OXTR in various human tissues, compiled from publicly available databases and literature. These values, typically represented as Transcripts Per Million (TPM) or normalized values from quantitative PCR, provide a comparative landscape of OXTR transcription.

Table 1: OXTR mRNA Expression in Human Brain Regions

| Brain Region | Normalized mRNA Expression (TPM) | Data Source |

| Nucleus Accumbens | High | GTEx[2] |

| Hypothalamus | High | Human Protein Atlas[3] |

| Amygdala | Moderate | Quintana et al., 2019[4] |

| Substantia Nigra | Moderate | Human Protein Atlas[5] |

| Caudate Nucleus | Moderate | Human Protein Atlas[5] |

| Hippocampus | Low to Moderate | [6] |

| Frontal Cortex | Low | [6] |

| Cerebellar Cortex | Low | [6] |

Table 2: OXTR mRNA Expression in Human Peripheral Tissues

| Tissue | Normalized mRNA Expression (TPM) | Data Source |

| Uterus (myometrium, term) | Very High | [7] |

| Mammary Gland (lactating) | High | [7] |

| Breast | High (Tissue Enriched) | Human Protein Atlas[5] |

| Ovary | Moderate | Human Protein Atlas[5] |

| Testis | Low | Human Protein Atlas[5] |

| Adipose Tissue | Low | Human Protein Atlas[5] |

| Heart | Low | Human Protein Atlas[5] |

| Liver | Very Low / Suppressed | [8] |

Transcriptional Regulation of the OXTR Gene

The transcription of the OXTR gene is a complex process influenced by a variety of factors, including steroid hormones and specific transcription factors that bind to regulatory elements in the gene's promoter region.

Role of Steroid Hormones

Estrogen and progesterone (B1679170) are key regulators of OXTR expression, particularly in the uterus.

-

Estrogen: Generally, estrogen upregulates OXTR expression. This is crucial for the increase in uterine sensitivity to oxytocin before labor.[9] However, the human OXTR gene lacks a classical estrogen response element (ERE), suggesting that estrogen's effects are likely mediated indirectly through other transcription factors, such as SP1.[9][10]

-

Progesterone: Progesterone typically acts as a repressor of OXTR gene expression during pregnancy, maintaining uterine quiescence.[11] This inhibition is often achieved by suppressing the expression of the estrogen receptor (ERα), thereby preventing estrogen-mediated upregulation of OXTR.[11] The withdrawal of progesterone towards the end of gestation is a critical step that allows for the sharp increase in OXTR levels.

Key Transcription Factors

Several transcription factor binding sites have been identified in the promoter region of the OXTR gene.

-

SP1 (Specificity Protein 1): The OXTR promoter contains GC-rich SP1 binding sites. Estrogen receptor α (ERα) can interact with SP1, and this complex then binds to the SP1 sites to drive OXTR transcription.[10][12] This mechanism explains how estrogen can regulate the gene without a direct ERE.

-

AP-1 (Activator Protein 1): Putative binding sites for AP-1 have also been found in the OXTR promoter region, suggesting its potential role in regulating gene expression.[12]

Epigenetic Regulation

Epigenetic modifications, particularly DNA methylation, play a crucial role in the tissue-specific and experience-dependent regulation of OXTR expression.

DNA Methylation

The OXTR gene contains a CpG island in its promoter region. Methylation of this region is generally associated with transcriptional suppression.

-

MT2 Region: A specific region within this CpG island, termed MT2, has been identified as a critical regulatory site.[8][13] Increased methylation of the MT2 region is strongly correlated with reduced OXTR gene expression in the brain and peripheral tissues.[8][13][14]

-

Tissue-Specific Expression: Differential methylation of the OXTR promoter contributes to its tissue-specific expression patterns. For example, the promoter is highly methylated in the liver, where the gene is suppressed, compared to the uterine myometrium.[8]

-

Influence of Early Life Experience: Studies have shown that early life experiences, such as parental care, can influence the methylation status of the OXTR gene, leading to long-term changes in its expression and affecting social behavior.[13] Specifically, higher levels of maternal care have been associated with lower DNA methylation at key CpG sites within the MT2 region.[13]

Post-Transcriptional Regulation by microRNAs

MicroRNAs (miRNAs) are small non-coding RNAs that can bind to the 3' untranslated region (3'UTR) of target mRNAs, leading to their degradation or translational repression. Several miRNAs have been identified to target the OXTR mRNA.

-

miR-21-5p and miR-451a: In vitro luciferase assays have confirmed that miR-21-5p and miR-451a can directly target the 3'UTR of the OXTR transcript, leading to a reduction in its translation.[15]

-

miR-873: While needing further investigation, initial findings suggest that miR-873 may also regulate OXTR by binding to its 3'UTR.[16]

-

Regulatory Complexity: Interestingly, some studies have found a positive correlation between the expression of certain miRNAs (like miR-21-5p) and OXTR mRNA levels in the brain, suggesting a complex regulatory relationship where the miRNA may inhibit translation without promoting mRNA degradation.[15]

OXTR Signaling Pathways

Upon binding of oxytocin, the OXTR undergoes a conformational change, leading to the activation of intracellular signaling cascades. The receptor primarily couples to Gαq/11 G-proteins, but can also couple to Gαi.[1][17]

Gαq/11-Mediated Pathway

This is the canonical and most well-characterized signaling pathway for OXTR.[1][18]

-

PLC Activation: Activation of Gαq/11 stimulates phospholipase C (PLC).[1][17]

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][18]

-

Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[1][18] This increase in cytosolic Ca2+ is a key event in many of oxytocin's effects, such as smooth muscle contraction.

-

PKC Activation: DAG, along with the increased Ca2+, activates protein kinase C (PKC).[1][17]

Downstream Kinase Cascades

The initial signals are further propagated through various kinase cascades, leading to diverse cellular responses.

-

MAPK/ERK Pathway: OXTR activation can lead to the phosphorylation and activation of the mitogen-activated protein kinase (MAPK) cascade, including ERK1/2.[19][20][21] This pathway is involved in cell proliferation and differentiation.[17]

-

CaMK (Calcium/Calmodulin-dependent Protein Kinase): The elevated intracellular Ca2+ levels can activate CaMK, which in turn phosphorylates various downstream targets to mediate cellular responses.[1]

References

- 1. researchgate.net [researchgate.net]

- 2. Natural variation in oxytocin receptor signaling causes widespread changes in brain transcription: a link to the natural killer gene complex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tissue expression of OXT - Summary - The Human Protein Atlas [proteinatlas.org]

- 4. researchgate.net [researchgate.net]

- 5. Tissue expression of OXTR - Summary - The Human Protein Atlas [proteinatlas.org]

- 6. Oxytocin receptor expression patterns in the human brain across development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. DNA methylation of the human oxytocin receptor gene promoter regulates tissue-specific gene suppression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Estrogen regulates transcription of the ovine oxytocin receptor gene through GC-rich SP1 promoter elements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Progesterone inhibition of oxytocin signaling in endometrium [frontiersin.org]

- 12. academic.oup.com [academic.oup.com]

- 13. An epigenetic rheostat of experience: DNA methylation of OXTR as a mechanism of early life allostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. MicroRNA profiling in the mouse hypothalamus reveals oxytocin-regulating microRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Oxytocin Receptor Signaling in Vascular Function and Stroke [frontiersin.org]

- 18. File:Oxytocin receptor pathways.jpg - Embryology [embryology.med.unsw.edu.au]

- 19. Involvement of Oxytocin Receptor/Erk/MAPK Signaling in the mPFC in Early Life Stress-Induced Autistic-Like Behaviors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Involvement of Oxytocin Receptor/Erk/MAPK Signaling in the mPFC in Early Life Stress-Induced Autistic-Like Behaviors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Oxytocin receptor signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Neuroanatomy of Central Oxytocin Pathways

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the neuroanatomy of the central oxytocin (B344502) pathways. The following sections detail the primary sites of oxytocin synthesis, their efferent projections, and the distribution of oxytocin receptors throughout the central nervous system. Furthermore, this guide includes detailed experimental protocols for the investigation of these pathways and quantitative data to support further research and drug development in this field.

Core Oxytocin-Producing Nuclei

The primary sites of oxytocin synthesis in the brain are two key hypothalamic nuclei: the paraventricular nucleus (PVN) and the supraoptic nucleus (SON).[1][2] These nuclei contain magnocellular and parvocellular neurons that produce oxytocin.[1][2][3] While magnocellular neurons primarily project to the posterior pituitary for peripheral release, both magnocellular and parvocellular neurons contribute to central oxytocin pathways.[2][3]

Quantitative Data on Oxytocin Neuron Populations

The number of oxytocin-producing neurons varies between species and even between sexes. Stereological studies have provided estimates for these populations in rodents.

| Nucleus | Species | Sex | Number of Oxytocin Neurons (approximate) | Reference |

| Paraventricular Nucleus (PVN) | Rat (Sprague-Dawley) | Male | More numerous than OXT cells in females | [4] |

| Paraventricular Nucleus (PVN) | Rat (Sprague-Dawley) | Female | Less numerous than in males | [4] |

| Paraventricular Nucleus (PVN) | Mouse (C57BL/6J) | Male & Female | Subregion-specific differences observed | [5][6] |

| Supraoptic Nucleus (SON) | Rat | Not specified | - | - |

Central Projections of Oxytocin Neurons

Oxytocin neurons in the PVN and SON project widely throughout the central nervous system, innervating a diverse array of brain regions involved in various physiological and behavioral functions.[2][7][8] Anterograde tracing studies have been instrumental in mapping these extensive projections.

Key Projection Targets from the PVN and SON

| Target Region | Putative Function | Projection Strength (Qualitative) |

| Hypothalamus | ||

| Lateral Hypothalamic Area | Feeding, arousal | High[7] |

| Medial Preoptic Nucleus | Social and sexual behaviors | High[7] |

| Zona Incerta | Various, including feeding and arousal | Moderate[7] |

| Limbic System | ||

| Bed Nucleus of the Stria Terminalis (BNST) | Anxiety, social behavior | High |

| Central Amygdala (CeA) | Fear, anxiety, social recognition | High |

| Hippocampus (CA1, CA2, Dentate Gyrus) | Learning, memory, social recognition | Moderate[2] |

| Lateral Septum | Social behavior, reward | High |

| Nucleus Accumbens | Reward, motivation, social bonding | Moderate |

| Brainstem | ||

| Locus Coeruleus | Arousal, stress response | Moderate |

| Nucleus of the Solitary Tract | Autonomic regulation, gustatory processing | High |

| Periaqueductal Gray | Pain modulation, defensive behaviors | Moderate |

| Cortex | ||

| Prefrontal Cortex | Social cognition, executive function | Moderate |

| Piriform Cortex | Olfactory processing, social recognition | Moderate[9] |

| Retrosplenial Cortex | Spatial navigation, memory | Moderate[9] |

Note: Projection strength can vary depending on the specific subregion of the target nucleus and the methodology used for quantification.

Distribution of Oxytocin Receptors (OTR)

The effects of centrally released oxytocin are mediated by the oxytocin receptor (OTR), a G-protein coupled receptor.[10][11] The distribution of OTRs throughout the brain is widespread and does not always directly correspond with the density of oxytocin-containing fibers, suggesting that oxytocin can act via volume transmission.

OTR Distribution and Density in Key Brain Regions

Autoradiography and immunohistochemical studies have mapped the location of OTRs in the human and rodent brain.

| Brain Region | OTR Density (Human) | OTR Density (Rodent) | Putative Function | References |

| Basal Nucleus of Meynert | High | - | Cognition, arousal | [12] |

| Central Amygdala | High | High | Fear, anxiety, social behavior | [13] |

| Ventromedial Hypothalamus | High | High | Social and sexual behaviors | [13] |

| Substantia Nigra | Moderate | High | Motor control, reward | [2] |

| Hippocampus (CA1, CA2) | Moderate | High | Learning, memory | [2] |

| Nucleus of the Solitary Tract | High | High | Autonomic regulation | [14] |

| Spinal Trigeminal Nucleus | High | - | Nociception | [14] |

| Olfactory Bulb | - | High | Social recognition | - |

Note: OTR density can be dynamic and is influenced by factors such as hormonal status.

Signaling Pathways

The oxytocin receptor primarily signals through the Gq alpha subunit of the G-protein complex, leading to the activation of phospholipase C (PLC).[1][15] This initiates a cascade of intracellular events, including the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium and activation of protein kinase C (PKC), respectively.[1][15][16] OTR can also couple to Gi proteins, leading to the inhibition of adenylyl cyclase.[10][15]

Oxytocin Receptor Signaling Cascade

Caption: Oxytocin receptor Gq signaling pathway.

Experimental Protocols

Anterograde Tracing of Oxytocin Neuron Projections

This protocol outlines a general procedure for tracing the axonal projections of oxytocin neurons from the PVN using a viral vector.

Objective: To visualize the efferent projections of PVN oxytocin neurons.

Materials:

-

Adult rat or mouse

-

Stereotaxic apparatus

-

Anesthetic (e.g., isoflurane)

-

Viral vector (e.g., AAV-OXTp-Venus or AAV-DIO-eYFP for Cre-driver lines)[17]

-

Microinjection pump and glass micropipettes

-

Perfusion solutions (saline, 4% paraformaldehyde)

-

Vibratome or cryostat

-

Microscope for visualization

Procedure:

-

Anesthesia and Stereotaxic Surgery: Anesthetize the animal and secure it in a stereotaxic frame.[18][19]

-

Craniotomy: Expose the skull and drill a small burr hole over the target coordinates for the PVN.

-

Viral Injection: Lower a glass micropipette filled with the anterograde viral tracer to the precise coordinates of the PVN.[18][19] Inject a small volume of the virus (e.g., 150-200 nl) at a slow rate (e.g., 20 nl/s).[20] Leave the pipette in place for several minutes post-injection to minimize backflow.[19]

-

Post-operative Care and Incubation: Suture the incision and provide post-operative care. Allow sufficient time for viral expression and transport (typically 2-4 weeks).

-

Perfusion and Tissue Processing: Deeply anesthetize the animal and perform transcardial perfusion with saline followed by 4% paraformaldehyde.[21]

-

Sectioning: Section the brain coronally on a vibratome or cryostat (e.g., 40 µm sections).[22]

-

Imaging: Mount the sections and visualize the fluorescently labeled oxytocin neuron projections using a fluorescence or confocal microscope.

Caption: Experimental workflow for anterograde tracing.

Immunohistochemistry for Oxytocin Receptor (OTR)

This protocol describes a method for visualizing OTRs in free-floating brain sections.

Objective: To determine the cellular and subcellular localization of OTRs.

Materials:

-

Fixed, sectioned brain tissue (as prepared in 5.1)

-

Phosphate-buffered saline (PBS)

-

Blocking solution (e.g., 10% normal goat serum in PBS with 0.3% Triton X-100)

-

Primary antibody against OTR

-

Biotinylated secondary antibody

-

Avidin-biotin-peroxidase complex (ABC) reagent

-

3,3'-Diaminobenzidine (DAB) substrate

-

Microscope slides

-

Mounting medium

Procedure:

-

Tissue Preparation: Use free-floating sections stored in a cryoprotectant solution.

-

Washing: Rinse sections thoroughly in PBS (3 x 10 minutes).[21]

-

Antigen Retrieval (optional but recommended): For formalin-fixed tissue, perform heat-induced epitope retrieval in a citrate (B86180) buffer (pH 6.0) at 95-100°C for 10-20 minutes.[22]

-

Blocking: Incubate sections in blocking solution for 1-2 hours at room temperature to reduce non-specific binding.[21][23]

-

Primary Antibody Incubation: Incubate sections with the primary anti-OTR antibody (diluted in incubation buffer) overnight at 4°C.[23]

-

Washing: Rinse sections in PBS (3 x 10 minutes).[23]

-

Secondary Antibody Incubation: Incubate sections with the biotinylated secondary antibody for 1-2 hours at room temperature.[24]

-

Washing: Rinse sections in PBS (3 x 10 minutes).

-

ABC Incubation: Incubate sections in ABC reagent for 30-60 minutes at room temperature.[24]

-

Washing: Rinse sections in PBS (3 x 10 minutes).

-

Visualization: Develop the signal by incubating sections in DAB solution until the desired staining intensity is achieved.

-

Mounting: Mount the sections onto microscope slides, dehydrate, and coverslip with mounting medium.

Caption: Immunohistochemistry experimental workflow.

Optogenetic Activation of Oxytocin Neurons

This protocol provides a general framework for the in vivo activation of oxytocin neurons using channelrhodopsin-2 (ChR2).

Objective: To selectively activate oxytocin neurons and observe the effects on behavior or downstream neural activity.

Materials:

-

Oxt-Cre driver mouse line

-

Cre-dependent ChR2 viral vector (e.g., AAV-DIO-ChR2-mCherry)[25]

-

Stereotaxic apparatus

-

Fiber optic cannula

-

Laser or LED light source (473 nm)

-

Behavioral testing apparatus or electrophysiology recording setup

Procedure:

-

Viral Injection and Cannula Implantation: Following the stereotaxic procedure described in 5.1, inject the Cre-dependent ChR2 virus into the PVN of an Oxt-Cre mouse. In the same surgery, implant a fiber optic cannula just above the injection site.

-

Recovery and Viral Expression: Allow the animal to recover and for ChR2 to be expressed (typically 3-4 weeks).

-

Habituation: Habituate the animal to the behavioral testing apparatus and to being tethered to the fiber optic cable.

-

Optogenetic Stimulation: Connect the implanted cannula to the light source. Deliver blue light stimulation (e.g., 15 ms (B15284909) pulses at 20 Hz) to activate the ChR2-expressing oxytocin neurons.[26]

-

Data Acquisition: Record behavioral responses (e.g., social interaction time) or electrophysiological signals from a downstream target region during light stimulation.

-

Histological Verification: After the experiment, perfuse the animal and perform immunohistochemistry to verify the correct targeting of the viral injection and cannula placement, as well as ChR2 expression in oxytocin neurons.

Caption: Optogenetic activation experimental workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. The distribution of oxytocin and the oxytocin receptor in rat brain: relation to regions active in migraine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A New Population of Parvocellular Oxytocin Neurons Controlling Magnocellular Neuron Activity and Inflammatory Pain Processing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Electrophysiology and distribution of oxytocin and vasopressin neurons in the hypothalamic paraventricular nucleus: a study in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Three-dimensional quantification of oxytocin neurons in the hypothalamic paraventricular nucleus reveals sex- and subregion-specific differences in two genetic mouse models of autism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. biorxiv.org [biorxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. Oxytocin receptors in brain cortical regions are reduced in haploinsufficient (+/-) reeler mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. journals.physiology.org [journals.physiology.org]

- 12. Localization of high-affinity binding sites for oxytocin and vasopressin in the human brain. An autoradiographic study. [sonar.ch]

- 13. CNS Region-Specific Oxytocin Receptor Expression: Importance in Regulation of Anxiety and Sex Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Selective localization of oxytocin receptors and vasopressin 1a receptors in the human brainstem - PMC [pmc.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. File:Oxytocin receptor pathways.jpg - Embryology [embryology.med.unsw.edu.au]

- 17. biorxiv.org [biorxiv.org]

- 18. Protocol for targeting the magnocellular neuroendocrine cell ensemble via retrograde tracing from the posterior pituitary - PMC [pmc.ncbi.nlm.nih.gov]

- 19. cic.ini.usc.edu [cic.ini.usc.edu]

- 20. Protocols for stereotaxic injections into mouse brain and ex-vivo electrophysiology [protocols.io]

- 21. Free-floating Immunostaining of Mouse Brains - PMC [pmc.ncbi.nlm.nih.gov]

- 22. resources.novusbio.com [resources.novusbio.com]

- 23. sysy.com [sysy.com]

- 24. benchchem.com [benchchem.com]

- 25. Targeted optogenetic stimulation and recording of neurons in vivo using cell-type-specific expression of Channelrhodopsin-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Neural substrates of awakening probed with optogenetic control of hypocretin neurons - PMC [pmc.ncbi.nlm.nih.gov]

The Evolutionary Trajectory of the Oxytocin System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The oxytocin (B344502) (OXT) system, a cornerstone of mammalian social behavior and physiological regulation, boasts a rich and ancient evolutionary history. This technical guide provides an in-depth exploration of the evolutionary origins of the OXT system, tracing its molecular and functional diversification from ancestral nonapeptide signaling pathways in invertebrates to the complex regulatory network observed in vertebrates today. We delve into the pivotal gene duplication events that gave rise to the distinct oxytocin and vasopressin (AVP) lineages, the co-evolution of their cognate G-protein coupled receptors, and the functional divergence that underpins their diverse physiological roles. This guide summarizes key quantitative data in structured tables for comparative analysis, provides detailed methodologies for seminal experiments, and utilizes visualizations to illustrate complex signaling pathways and evolutionary relationships, offering a comprehensive resource for researchers and professionals in pharmacology and drug development.

Introduction

The nonapeptide hormone oxytocin is renowned for its critical roles in parturition, lactation, and social bonding in mammals.[1] However, the origins of this sophisticated signaling system predate mammals by hundreds of millions of years, with homologous systems found across the animal kingdom.[2][3] Understanding the evolutionary journey of the OXT system provides crucial insights into its fundamental principles of action and offers a powerful framework for the rational design of novel therapeutics targeting this pathway.

This guide will systematically unpack the evolutionary narrative of the OXT system, beginning with its ancient roots in invertebrate nonapeptide signaling and culminating in the specialized functions of the oxytocin and vasopressin systems in vertebrates.

Molecular Evolution of the Oxytocin/Vasopressin Peptide Family

The story of oxytocin begins with an ancestral nonapeptide, vasotocin (B1584283), from which all vertebrate oxytocin- and vasopressin-like peptides are thought to have evolved.[4][5] This ancestral molecule likely played fundamental roles in physiological homeostasis, such as osmoregulation and reproductive processes, in early vertebrates.[3]

A pivotal event in the evolution of this system was a tandem duplication of the ancestral vasotocin gene in the common ancestor of jawed vertebrates.[6] This duplication gave rise to two distinct gene lineages: one leading to the vasopressin-type peptides (including vasopressin and vasotocin) and the other to the oxytocin-type peptides (including oxytocin, mesotocin, and isotocin).[6]

Diversification of Oxytocin/Vasopressin-like Peptides

Following the initial gene duplication, the peptide sequences within each lineage continued to evolve, leading to a diversity of nonapeptides with distinct receptor affinities and physiological functions across different vertebrate and invertebrate taxa. The table below summarizes the amino acid sequences of representative oxytocin/vasopressin-like peptides, highlighting the key substitutions that define each lineage.

| Peptide | Phylum/Class | Sequence | Key Residues (Position 8) |

| Vasotocin | Most non-mammalian vertebrates | C-Y-I-Q-N-C-P-R -G-NH2 | Arginine (Basic) |

| Arg-Vasopressin | Most mammals | C-Y-F-Q-N-C-P-R -G-NH2 | Arginine (Basic) |

| Lys-Vasopressin | Pigs, some marsupials | C-Y-F-Q-N-C-P-K -G-NH2 | Lysine (Basic) |

| Oxytocin | Eutherian mammals | C-Y-I-Q-N-C-P-L -G-NH2 | Leucine (Neutral) |

| Mesotocin | Non-mammalian tetrapods | C-Y-I-Q-N-C-P-I -G-NH2 | Isoleucine (Neutral) |

| Isotocin | Bony fishes | C-Y-I-S-N-C-P-I -G-NH2 | Isoleucine (Neutral) |

| Annetocin | Annelida (Earthworm) | C-F-V-R-N-C-P-T -G-NH2 | Threonine (Neutral) |

| Cephalotocin | Cephalopoda (Octopus) | C-F-I-R-N-C-P-L -G-NH2 | Leucine (Neutral) |

| Inotocin | Insecta | C-L-I-T-N-C-P-L -G-NH2 | Leucine (Neutral) |

Table 1: Amino Acid Sequences of Representative Oxytocin/Vasopressin-like Peptides. This table illustrates the conservation of the cyclic structure and the key variation at position 8, which largely determines the peptide's selectivity for either vasopressin-like or oxytocin-like receptors.[6]

Evolution of the Oxytocin/Vasopressin Receptors

The diversification of the peptide ligands was paralleled by the evolution of their cognate G-protein coupled receptors (GPCRs). The ancestral vertebrate genome likely contained a single gene encoding a vasotocin receptor.[7] Subsequent whole-genome duplication events (1R and 2R) early in vertebrate evolution led to the expansion of this gene family, giving rise to the multiple subtypes of vasopressin and oxytocin receptors found in jawed vertebrates today.[8] In mammals, this has resulted in four distinct receptors: the oxytocin receptor (OTR) and three vasopressin receptors (V1aR, V1bR, and V2R).[7]

dot

Figure 1: Evolutionary history of oxytocin/vasopressin peptides and receptors.

Receptor-Ligand Co-evolution and Selectivity

The evolution of distinct peptide lineages and receptor subtypes was accompanied by a process of co-evolution, leading to the specific ligand-receptor interactions observed today. The primary determinant of selectivity for OTR versus V1aR is the amino acid at position 8 of the peptide.[9] Oxytocin-like peptides with a neutral amino acid at this position (e.g., Leucine in oxytocin) preferentially bind to the OTR, while vasopressin-like peptides with a basic amino acid (e.g., Arginine in vasopressin) show higher affinity for the V1aR.[9]

However, there is a degree of cross-reactivity, with oxytocin able to bind to vasopressin receptors and vice versa, albeit with lower affinity. This cross-reactivity has important physiological and pharmacological implications. The following table presents a summary of binding affinities (Ki) for oxytocin and vasopressin at their respective receptors in humans and hamsters.

| Ligand | Receptor | Human Ki (nM) | Syrian Hamster Ki (nM) |

| Oxytocin | OTR | ~1-10 | 4.28 |

| Oxytocin | V1aR | ~20-100 | 495.2 |

| Vasopressin | OTR | ~20-50 | 36.1 |

| Vasopressin | V1aR | ~1-5 | 4.70 |

Table 2: Comparative Binding Affinities (Ki) of Oxytocin and Vasopressin. This table highlights the higher affinity of each ligand for its cognate receptor, as well as the species-specific differences in cross-reactivity.[10]

Functional Divergence of the Oxytocin and Vasopressin Systems

Following the gene duplication events, the oxytocin and vasopressin systems underwent functional divergence, acquiring distinct physiological roles. The vasopressin system primarily retained the ancestral functions of osmoregulation and blood pressure control. In contrast, the oxytocin system evolved to play a more prominent role in social behaviors, particularly those related to reproduction and parental care in mammals.[11]

References

- 1. Insights into the molecular evolution of oxytocin receptor ligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. portlandpress.com [portlandpress.com]

- 3. Physiology of invertebrate oxytocin and vasopressin neuropeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Item - Update of evolutionary analyses of the oxytocin/vasotocin receptor family - figshare - Figshare [figshare.com]

- 5. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 6. Comparative and Evolutionary Physiology of Vasopressin/ Oxytocin-Type Neuropeptide Signaling in Invertebrates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neurophysin - Proteopedia, life in 3D [proteopedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Oxytocin and vasopressin: Signalling, behavioural modulation and potential therapeutic effects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Binding affinities of oxytocin, vasopressin, and Manning Compound at oxytocin and V1a receptors in male Syrian hamster brains - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Insights into the molecular evolution of oxytocin receptor ligand binding - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Oxytocin in Mammalian Social Bonding: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Oxytocin (B344502) (OT), a nine-amino-acid neuropeptide synthesized in the hypothalamus, is a pivotal modulator of social behaviors in mammals. Often dubbed the "love hormone," its functions extend far beyond parturition and lactation to encompass the intricate processes of social recognition, trust, empathy, and the formation of enduring social bonds.[1] Dysregulation of the oxytocinergic system has been implicated in psychiatric disorders characterized by social deficits, such as autism spectrum disorder and schizophrenia, making it a significant target for therapeutic development.[2][3] This technical guide provides an in-depth examination of the neurobiological mechanisms through which oxytocin influences social bonding. It details the primary signaling cascades initiated by oxytocin receptor activation, presents key quantitative data from seminal studies, and offers comprehensive protocols for foundational experimental paradigms used to investigate social behavior in animal models. This document is intended to serve as a core resource for researchers and professionals in neuroscience and drug development.

Oxytocin Signaling Pathways

The biological effects of oxytocin are mediated through the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR). OTR activation initiates several intracellular signaling cascades that are crucial for its neuromodulatory effects on social behavior.[4] The primary pathway involves coupling to Gαq/11 proteins, but coupling to Gαi has also been reported, leading to different cellular outcomes.[5][6]

The Gαq/11-PLC-IP3/DAG Pathway

The canonical and most well-characterized oxytocin signaling pathway proceeds through the activation of the Gαq/11 protein.[6]

-

Receptor Activation: Oxytocin binds to the OTR, inducing a conformational change that activates the associated Gαq/11 protein.

-

PLC Activation: The activated Gαq/11 stimulates Phospholipase C (PLC).[5][6][7]

-

Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][6][7]

-

Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[5][6][8] This increase in intracellular Ca2+ is a critical step for many of oxytocin's effects, including neuronal excitability and neurotransmitter release.

-

PKC Activation: DAG remains in the cell membrane and, in conjunction with the increased Ca2+, activates Protein Kinase C (PKC).[5][7] PKC, in turn, phosphorylates a wide array of downstream targets, including components of the MAPK/ERK pathway.[5]

The MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the Extracellular signal-Regulated Kinase (ERK) pathway, is another significant downstream effector of OTR activation. This pathway is heavily implicated in synaptic plasticity and gene expression, processes fundamental to learning and memory, including social memory.[2][9]

-

PKC-Mediated Activation: As noted above, DAG-activated PKC can switch on the MAPK cascade, leading to the phosphorylation and activation of ERK (ERK1/2).[5]

-

Downstream Effects: Activated ERK translocates to the nucleus to phosphorylate transcription factors, altering gene expression. This mechanism is thought to underlie the long-term effects of oxytocin on social behavior and brain plasticity.[4][10] Studies have shown that OTR/Erk/MAPK signaling in the medial prefrontal cortex is crucial for typical social behaviors.[2][9]

Quantitative Data on Oxytocin's Role in Social Behaviors

The effects of oxytocin on social bonding have been quantified across various species and behavioral paradigms. The following tables summarize key findings.

Table 1: Effects of Oxytocin Administration on Social Interaction & Recognition

| Species | Behavioral Test | Oxytocin Administration | Key Quantitative Finding | Reference |

| Mouse | Social Interaction Test | 100 µg/kg, intraperitoneal | Significant increase in social interaction time in both male and female mice. | [11] |

| Mouse | Social Recognition Test | 1 ng, intracerebroventricular (ICV) | Restored social recognition in oxytocin knockout (OTKO) mice, who otherwise fail to recognize familiar conspecifics. | [12] |

| Rat | Social Recognition Test | OXT agonist (WAY-267464) 5mg/kg | Reversed social recognition deficits induced by adolescent intermittent ethanol (B145695) (AIE) exposure. | [13] |

| Rat | Social Recognition Test | Optogenetic OXT release in PVN | Enhanced olfactory exploration and extended social recognition memory from <1 hour to >2 hours. | [14] |

Table 2: Correlation of Oxytocin Receptor (OTR) Density with Social Bonding Behaviors

| Species | Brain Region | Social Behavior | Key Quantitative Finding | Reference |

| Prairie Vole | Nucleus Accumbens (NAcc) | Pair Bonding (Monogamous Males) | Monogamous males exhibited significantly higher OTR density in the NAcc compared to non-monogamous males. | [15] |

| Prairie Vole | Nucleus Accumbens (NAcc) | Partner Preference (Females) | OTR density in the NAcc core and shell was strongly and positively correlated with motivation to seek a partner (R > 0.94). | [16] |

| Tuco-tuco | Lateral Septum (LS) | Social Interaction | Species with lower OTR density in the LS displayed higher rates of social interaction. | [17] |

Key Experimental Protocols

The study of oxytocin and social bonding relies on well-established behavioral paradigms. Detailed methodologies for three core assays are provided below.

Partner Preference Test (PPT)

This test is the gold standard for assessing affiliative, pair-bonding behavior, particularly in socially monogamous species like the prairie vole.[18][19]

Objective: To determine if a subject animal forms a selective preference for a familiar "partner" over a novel "stranger" conspecific.

Methodology:

-

Pairing/Cohabitation: A sexually naive subject animal is housed with a "partner" of the opposite sex for a predetermined period (typically 24-48 hours) to allow for mating and bond formation.[20]

-

Apparatus: The test is conducted in a three-chambered apparatus. The partner is tethered in one end chamber, and a novel animal (the "stranger") of the same sex and age is tethered in the opposite chamber. The center chamber remains neutral.[18][21]

-

Test Procedure: The subject animal is placed in the neutral central chamber and allowed to freely explore all three chambers for a standard duration, typically 3 hours.[18][19] The entire session is video recorded for later analysis.

-

Data Analysis: The primary measure is the duration of time the subject spends in side-by-side, stationary contact ("huddling") with the partner versus the stranger. Time spent in each of the three chambers is also quantified.

-

Interpretation: A significant preference is concluded if the subject spends substantially more time huddling with the partner than with the stranger.

Social Recognition Test

This paradigm assesses an animal's ability to recognize a previously encountered conspecific, a fundamental component of social memory.[22]

Objective: To measure an animal's memory of a familiar individual by quantifying its investigation of that individual relative to a novel one.

Methodology:

-

Habituation: The subject animal is first habituated to the testing cage (often a clean home cage) for approximately 30 minutes.[23]

-

Training/Sample Phase: A juvenile stimulus mouse ("familiar") is introduced into the cage with the subject for a set period (e.g., 5 minutes). The duration of social investigation (e.g., sniffing) by the subject is recorded. The stimulus mouse is then removed.[23]

-

Inter-Exposure Interval (IEI): A delay is imposed, which can range from 30 minutes for short-term memory to 24 hours for long-term memory.[10]

-

Recall/Test Phase: The subject animal is simultaneously exposed to the "familiar" stimulus mouse from the training phase and a novel juvenile mouse.

-

Data Analysis: The duration of time the subject spends investigating the familiar versus the novel mouse is quantified. A "discrimination index" is often calculated.

-

Interpretation: A healthy animal will spend significantly more time investigating the novel mouse, indicating it remembers the familiar one. A failure to show this preference suggests a deficit in social recognition.[22]

Maternal Behavior Assessment

This protocol is used to quantify the expression of maternal care behaviors in rodents, which are heavily modulated by oxytocin.[24][25]

Objective: To observe and score key maternal behaviors such as pup retrieval, nesting, and nursing posture.

Methodology:

-

Maternal Sensitization (for virgin females): To induce maternal behavior in virgin females, they are continuously exposed to foster pups for several days until they consistently display the full repertoire of maternal care.[26] For postpartum dams, testing begins after birth.

-

Test Initiation: Pups are briefly removed from the home cage nest. Three pups are then placed in different corners of the cage, away from the nest.[26]

-

Observation Period: The dam's behavior is continuously observed and scored for a set period (e.g., 15-30 minutes).[26][27]

-

Behaviors Scored:

-

Pup Retrieval Latency: Time taken to pick up the first pup and return it to the nest.

-

Pup Retrieval Frequency: Number of pups returned to the nest within the observation period.

-

Nest Building: Manipulating bedding material to create or improve the nest.

-

Crouching/Nursing: The dam assumes a nursing posture (arched-back or blanket) over the gathered pups.

-

Licking/Grooming: Licking the pups' anogenital region or general body.

-

-

Interpretation: Dams with normal maternal responses, often facilitated by oxytocin, will exhibit short latencies to retrieve pups, retrieve all pups to the nest, and spend significant time crouching over them. Deficits in these behaviors can indicate disruption of the underlying neural circuits.

Implications for Drug Development

The critical role of oxytocin in mediating social bonding has positioned the OTR as a promising target for therapeutic interventions aimed at alleviating social deficits in psychiatric disorders.[1][3][28]

-

Autism Spectrum Disorder (ASD): Many studies have explored intranasal oxytocin as a treatment to improve social functioning in individuals with ASD. While early, smaller studies showed promise, a recent large-scale clinical trial found that a 24-week course of oxytocin did not significantly improve social interaction compared to a placebo, highlighting the complexity of translating animal findings to human clinical practice.[29]

-

Schizophrenia: Social cognitive impairment is a core feature of schizophrenia. Research is ongoing to determine if oxytocin or OTR agonists can mitigate these negative symptoms and enhance social engagement.

-

Future Directions: The development of novel, brain-penetrant small-molecule OTR agonists and positive allosteric modulators represents a key future direction. These compounds could offer improved pharmacokinetic properties and greater target engagement compared to intranasal oxytocin.[3] A deeper understanding of the specific circuits and downstream signaling pathways (e.g., MAPK/ERK) modulated by oxytocin will be essential for designing targeted and effective therapeutics.[2][30]

References

- 1. Oxytocin – The key to social bonds? - Stockholms universitet [su.se]

- 2. Involvement of Oxytocin Receptor/Erk/MAPK Signaling in the mPFC in Early Life Stress-Induced Autistic-Like Behaviors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oxytocin and social functioning - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | The modulation of emotional and social behaviors by oxytocin signaling in limbic network [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. File:Oxytocin receptor pathways.jpg - Embryology [embryology.med.unsw.edu.au]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. Involvement of Oxytocin Receptor/Erk/MAPK Signaling in the mPFC in Early Life Stress-Induced Autistic-Like Behaviors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. shlomowagner-lab.haifa.ac.il [shlomowagner-lab.haifa.ac.il]

- 11. The Effect of Oxytocin on Social and Non-Social Behaviour and Striatal Protein Expression in C57BL/6N Mice | PLOS One [journals.plos.org]

- 12. Oxytocin in the Medial Amygdala is Essential for Social Recognition in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 13. orb.binghamton.edu [orb.binghamton.edu]

- 14. Oxytocin Enhances Social Recognition by Modulating Cortical Control of Early Olfactory Processing - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Oxytocin receptor density is associated with male mating tactics and social monogamy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. lab-danielolazabal.com [lab-danielolazabal.com]

- 18. Familiarity and mate preference assessment with the partner preference test - PMC [pmc.ncbi.nlm.nih.gov]

- 19. "Familiarity and Mate Preference Assessment with the Partner Preference" by Annaliese K. Beery [scholarworks.smith.edu]

- 20. Behavioral sex differences in the developmental emergence and selectivity of partner preferences in prairie voles - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Frontiers | Affiliation, Aggression, and Selectivity of Peer Relationships in Meadow and Prairie Voles [frontiersin.org]

- 22. en.bio-protocol.org [en.bio-protocol.org]

- 23. bio-protocol.org [bio-protocol.org]

- 24. Methods in the analysis of maternal behavior in the rodent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Effects of Maternal Behavior Induction and Pup Exposure on Neurogenesis in Adult, Virgin Female Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Altered Patterns of Maternal Behavior Transitions in Rats Exposed to Limited Bedding and Nesting Material Paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Oxytocin and the Social Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 29. news-medical.net [news-medical.net]

- 30. Rosalind Franklin University Secures $1.7M in NIH Funding to Advance Research on Social Recognition Mechanisms in Schizophrenia and Autism Spectrum Disorders [prnewswire.com]

Epigenetic Modifications of the Oxytocin Receptor Gene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The oxytocin (B344502) receptor (OXTR), a G-protein coupled receptor pivotal to social cognition, emotional regulation, and parturition, is subject to intricate epigenetic regulation. This dynamic control, primarily through DNA methylation, histone modifications, and microRNA (miRNA) interference, profoundly influences OXTR expression and function, thereby impacting a spectrum of behaviors and physiological processes. Aberrant epigenetic marking of the OXTR gene has been implicated in various neuropsychiatric conditions, including autism spectrum disorder, depression, and anxiety, making it a critical target for therapeutic investigation. This guide provides an in-depth overview of the core epigenetic mechanisms governing OXTR expression, details key experimental protocols for their study, presents quantitative data from seminal studies, and visualizes the associated molecular pathways and experimental workflows.

Core Epigenetic Mechanisms Regulating OXTR

The expression of the OXTR gene is not solely dependent on its DNA sequence but is dynamically modulated by a range of epigenetic factors that respond to environmental cues, particularly during early life.

DNA Methylation

DNA methylation is the most extensively studied epigenetic modification of the OXTR gene. It involves the addition of a methyl group to a cytosine nucleotide, typically within a CpG dinucleotide context. High levels of methylation in promoter regions are generally associated with transcriptional silencing.[1]

Key Regulatory Regions:

-

CpG Island and the MT2 Region: The human OXTR gene contains a large CpG island spanning from exon 1 to exon 3.[2] Within this island, a specific methylation-dependent regulatory region termed MT2 has been identified as functionally critical for regulating OXTR transcription.[3] Increased methylation of the MT2 region is consistently linked to reduced OXTR gene expression.[4]

-

Functionally Significant CpG Sites: Specific CpG sites within the promoter have been identified as having a particularly strong correlation with gene expression and behavioral outcomes. Notably, sites -934, -924, and -901 (relative to the translation start site) are negatively correlated with OXTR expression in the human brain.[4][5] Hypermethylation at these sites has been associated with autism spectrum disorder.[3][6]

Histone Modifications

Histone modifications are covalent post-translational modifications to histone proteins that alter chromatin structure and accessibility for transcription. While less studied than DNA methylation in the context of OXTR, they represent a crucial layer of regulation.

-

Activating Marks: Histone marks such as H3K4me3 (trimethylation of lysine (B10760008) 4 on histone H3) and H3K27ac (acetylation of lysine 27 on histone H3) are generally associated with active gene promoters and enhancers.[5][7][8] Studies on related processes, like uterine contractility, show enrichment of these marks on associated genes, suggesting a likely role in activating OXTR expression during specific physiological events.[7]

-

Repressive Marks & Enzymes: Conversely, histone deacetylases (HDACs) remove acetyl groups, leading to a more condensed chromatin state and transcriptional repression.[9][10] Inhibition of HDACs has been shown to alter the expression of genes within the oxytocin system, indicating that HDACs are involved in maintaining a repressed state of OXTR under certain conditions.[11]

microRNA (miRNA) Regulation

miRNAs are small, non-coding RNA molecules that post-transcriptionally regulate gene expression by binding to the 3' untranslated region (3'UTR) of target messenger RNAs (mRNAs), leading to their degradation or translational repression.[12] Several miRNAs have been experimentally validated to target OXTR mRNA.

-

Validated miRNAs: Studies have identified specific miRNAs, such as miR-21-5p and miR-451a, that can target the OXTR gene.[13] For instance, in the context of the autism brain, miR-21-5p expression negatively correlates with the production of OXTR protein.

Quantitative Data Summary

The following tables summarize quantitative findings from key studies investigating the relationship between OXTR epigenetic modifications and various outcomes.

Table 1: OXTR DNA Methylation and Gene/Protein Expression

| Study Cohort & Tissue | CpG Site(s) Analyzed | Correlation with OXTR mRNA/Protein | Key Finding | Citation |

| Human Temporal Cortex | -934, -924, -901 | Negative | Increased methylation at these specific sites was associated with a 20% reduction in OXTR mRNA. | [3] |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | Average of 183 CpG sites | Negative (r = -0.28) | Higher average OXTR promoter methylation was significantly correlated with lower OXTR gene expression. | [14] |

| Human Autism & Control Brain Tissue | -934 | Negative | Increased methylation at this site was linked to decreased OXTR transcription in temporal cortex. | [6] |

Table 2: OXTR DNA Methylation and Behavioral/Clinical Outcomes

| Study Cohort | CpG Site(s) Analyzed | Association with Outcome | Key Finding | Citation |

| Healthy Adults (fMRI Study) | -934 | Positive correlation with brain activity | Higher methylation was associated with greater activity in the superior temporal gyrus (r=0.72) and dorsal anterior cingulate cortex (r=0.48) in response to social stimuli. | [6] |

| Affective Disorder Patients | Promoter Region (Exons 1-3) | Positive (non-significant) trend | A positive association was observed between methylation levels and the severity of depression symptoms. | [15] |

| Young and Older Boys | Mean of 5 CpG sites in MT2 | Positive correlation with Callous-Unemotional (CU) traits in older boys | Higher OXTR methylation was associated with elevated CU traits in the 9-16 year old group, but not in younger children. | [3] |

| Healthy Adults | Site 3 (in study) | Positive correlation (r = 0.361) with delay discounting | Greater methylation was linked to a stronger preference for immediate rewards when dealing with an untrustworthy person. | [4] |

| Healthy Young Adults | -934 | Negative correlation with Attachment Anxiety | Lower levels of methylation were associated with less self-reported attachment anxiety. | [16] |

| Patients with OCD | CpG1 & CpG2 in Exon 2 UTR | Lower methylation in OCD patients | Patients with Obsessive-Compulsive Disorder showed significantly lower methylation levels at these sites compared to healthy controls. | [17] |

Signaling Pathways and Experimental Workflows

Visualizing the molecular interactions and experimental processes is crucial for a comprehensive understanding. The following diagrams were generated using the DOT language.

Oxytocin Receptor Signaling Pathway

The oxytocin receptor is a canonical Gq-coupled G-protein coupled receptor (GPCR). Its activation initiates a well-defined intracellular signaling cascade.

Experimental Workflows

This workflow outlines the major steps involved in quantifying DNA methylation at specific CpG sites.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Epigenetic regulation of the oxytocin receptor gene: implications for behavioral neuroscience - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Epigenetic regulation of the oxytocin receptor gene: implications for behavioral neuroscience [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. H3K4me3, H3K9ac, H3K27ac, H3K27me3 and H3K9me3 Histone Tags Suggest Distinct Regulatory Evolution of Open and Condensed Chromatin Landmarks - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DNA methylation of the oxytocin receptor gene predicts neural response to ambiguous social stimuli - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Genome-Wide Analysis of Histone Modifications: H3K4me2, H3K4me3, H3K9ac, and H3K27ac in Oryza sativa L. Japonica - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Histone Deacetylases and Mechanisms of Regulation of Gene Expression (Histone deacetylases in cancer) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. academic.oup.com [academic.oup.com]

- 12. Effective experimental validation of miRNA targets using an improved linker reporter assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - TW [thermofisher.com]

- 14. The DNA methylation landscape of the human oxytocin receptor gene (OXTR): data-driven clusters and their relation to gene expression and childhood adversity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Oxytocin receptor gene methylation as a molecular marker for severity of depressive symptoms in affective disorder patients - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Associations between Oxytocin Receptor Gene (OXTR) Methylation, Plasma Oxytocin, and Attachment Across Adulthood - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanisms of Intranasal Oxytocin Brain Delivery

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Intranasal administration of oxytocin (B344502) has emerged as a promising non-invasive method for delivering this neuropeptide to the central nervous system to modulate social cognition and behavior. This technical guide provides a comprehensive overview of the current understanding of the mechanisms underlying intranasal oxytocin's transport to the brain. It delves into the direct "nose-to-brain" pathways along the olfactory and trigeminal nerves, as well as the indirect systemic route. This document summarizes key quantitative data from preclinical and clinical studies, offers detailed experimental protocols for investigating these mechanisms, and presents visual representations of the involved pathways and workflows to facilitate a deeper understanding for researchers and professionals in drug development.

Mechanisms of Intranasal Oxytocin Brain Delivery

The delivery of intranasally administered oxytocin to the brain is believed to occur through two primary routes: a direct nose-to-brain pathway and an indirect systemic pathway.

Direct Nose-to-Brain Pathways

This route allows oxytocin to bypass the blood-brain barrier (BBB) and directly enter the central nervous system. Evidence suggests that less than 1% of the administered dose may reach the brain through this pathway, but this small amount can still be biologically significant.[1] The primary conduits for this direct transport are the olfactory and trigeminal nerves, which are unique in that they provide a direct connection between the nasal cavity and the brain.[1][2][3][4][5]

-

Olfactory Pathway: Following deposition in the upper nasal cavity, oxytocin can be transported along the olfactory nerves (cranial nerve I). The proposed mechanism involves movement through the perineural and perivascular spaces within the olfactory nerve bundles, which extend through the cribriform plate to the olfactory bulb.[6][7] From the olfactory bulb, oxytocin can then be distributed to other brain regions.

-

Trigeminal Pathway: The trigeminal nerve (cranial nerve V), which innervates large areas of the nasal mucosa, provides another direct route. Oxytocin can be transported along the branches of the trigeminal nerve, such as the ophthalmic and maxillary nerves, to reach the trigeminal ganglion and subsequently the brainstem and other CNS structures.[6][8][9][10][11] Studies have shown the presence of oxytocin receptors in the trigeminal ganglia, suggesting a potential site of action and a pathway for central effects.[8][9][10][11]

The transport along these nerves is thought to occur via extracellular bulk flow through perineural channels within the nerve sheaths, rather than slow intracellular axonal transport.[6][12] This would account for the relatively rapid central effects observed in some studies.

Indirect Systemic Pathway

A significant portion of intranasally administered oxytocin is absorbed into the rich vasculature of the nasal mucosa and enters the systemic circulation.[2][12] While oxytocin is a peptide and has traditionally been thought to cross the BBB poorly, some evidence suggests that small amounts may cross from the periphery to the brain.[1] Furthermore, peripherally elevated oxytocin levels can indirectly influence brain function through several mechanisms:

-

Vagal Nerve Stimulation: Oxytocin receptors are present on the vagus nerve, and peripheral oxytocin can stimulate this nerve, which in turn projects to various brain regions and can modulate neural activity.[2]

-